1-(4-tert-butylbenzoyl)-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane
Description
1-(4-tert-Butylbenzoyl)-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane is a diazepane derivative featuring a seven-membered ring with two nitrogen atoms. Key structural elements include:
- (1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl group: Provides hydrogen-bonding capacity and electronic effects via the sulfonyl oxygen and imidazole nitrogen .
The compound is synthesized via sequential acylation and sulfonylation of 1,4-diazepane, followed by purification using column chromatography, as inferred from analogous protocols . Its molecular formula is C₂₁H₂₈N₄O₃S (MW: 416.6 g/mol), distinguishing it from related diazepane derivatives through its unique substituents.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3S/c1-16-22-19(15-23(16)5)29(27,28)25-12-6-11-24(13-14-25)20(26)17-7-9-18(10-8-17)21(2,3)4/h7-10,15H,6,11-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCARPKQDKHVWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-tert-butylbenzoyl)-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane is a compound that incorporates several biologically active moieties. Its structure suggests potential pharmacological applications due to the presence of the diazepane ring and the imidazole group, both of which are known for their diverse biological activities.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The imidazole group is known to participate in hydrogen bonding and coordination with metal ions, while the diazepane structure may influence receptor binding and activity.
Antitumor Activity
Research has indicated that compounds containing diazepane and imidazole moieties exhibit significant antitumor properties. For instance, studies on related compounds show that they can inhibit farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways that promote cancer cell growth. A related compound demonstrated an IC50 value of 24 nM against FT, leading to a phenotypic reversion in Ras-transformed cells .
Antimicrobial Properties
Compounds with similar structures have shown promising antimicrobial activity. For example, 1,3-diazole derivatives have been reported to possess anti-inflammatory and antimicrobial effects . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Analgesic Effects
There is evidence suggesting that diazepane derivatives can also exhibit analgesic properties. This may be linked to their ability to modulate neurotransmitter systems or inhibit pain pathways at the central nervous system level.
Study on Antitumor Efficacy
One study evaluated a series of imidazole-based compounds for their antitumor efficacy in vitro and in vivo. The results indicated that certain derivatives could significantly reduce tumor size in animal models when administered at specific dosages. The compound's ability to inhibit FT was correlated with reduced proliferation rates in cancer cell lines .
Antimicrobial Testing
Another investigation focused on the antimicrobial activity of related imidazole derivatives against various bacterial strains. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics from similar structures .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related diazepane derivatives, emphasizing molecular features, synthesis, and physicochemical properties:
Structure-Activity Relationship (SAR) Insights
Sulfonyl Group: Presence (target, compounds) enhances polarity and H-bonding capacity vs. non-sulfonylated analogs () .
Imidazole vs. Methanesulfonyl : The imidazole ring (target) offers metal-coordination sites absent in methanesulfonyl derivatives (), suggesting divergent biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
